(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid
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Overview
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid is a complex organic compound that is often used in the field of synthetic organic chemistry. This compound is known for its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxycarbonylphenyl group. These structural elements make it a valuable intermediate in the synthesis of various peptides and other organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the methoxycarbonylphenyl group through a series of coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The use of flow chemistry techniques, where reactions are carried out in a continuous flow system, can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The methoxycarbonylphenyl group can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(tert-Butoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid: Lacks the methoxycarbonyl group on the phenyl ring.
Uniqueness
The unique combination of the Fmoc and methoxycarbonylphenyl groups in (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid provides it with distinct reactivity and stability characteristics, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-32-25(30)17-12-10-16(11-13-17)14-23(24(28)29)27-26(31)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,27,31)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAZASDDFQBJKX-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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